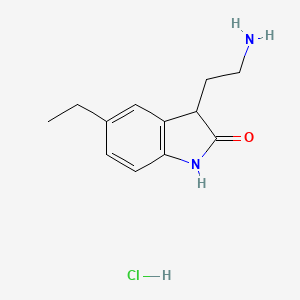

3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-(2-aminoethyl)-5-ethyl-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c1-2-8-3-4-11-10(7-8)9(5-6-13)12(15)14-11;/h3-4,7,9H,2,5-6,13H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXBBBSNEBDZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=O)C2CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311315-82-8 | |

| Record name | 2H-Indol-2-one, 3-(2-aminoethyl)-5-ethyl-1,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311315-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Condensation and Intermediate Formation

A common approach starts with a substituted benzaldehyde derivative, such as 2-(2′-haloethyl)-5-ethylbenzaldehyde, which undergoes condensation with an imide salt (e.g., potassium phthalimide) in dipolar aprotic solvents like N,N-dimethylformamide (DMF) at temperatures between 30-60 °C for several hours (5-12 h). This step forms a phthalimidoethyl intermediate crucial for further transformations.

| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|---|

| A | 2-(2′-bromoethyl)-5-ethylbenzaldehyde + potassium phthalimide | DMF | 30-60 | 5-12 | Dipolar aprotic solvent preferred |

Reduction and Aminoethyl Side Chain Introduction

The phthalimido group is then removed reductively, typically via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (70-75 psi) at 30-50 °C for about 2 hours. This yields the free aminoethyl side chain at the 3-position.

| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 10% Pd/C | DMF or ethyl acetate | 30-50 | 70-75 | 2 | 83-85 | Followed by filtration and drying |

In some variations, sodium hypophosphite in aqueous solution is used as a reducing agent with Pd/C in refluxing ethyl acetate.

Formation of Hydrochloride Salt

The free base amino compound is converted to its hydrochloride salt by treatment with ethanolic hydrochloric acid. This is typically done by adding ethanolic HCl dropwise to a cooled solution of the free amine in isopropyl alcohol, causing precipitation of the hydrochloride salt which is then filtered and dried.

| Free Base Amount (g) | Solvent | Temperature (°C) | HCl Source | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| ~2.86 | Isopropyl alcohol | 5-10 | Ethanolic HCl (9 mL) | 85 | 95 | Bluish-offwhite solid |

The hydrochloride salt improves stability and handling for pharmaceutical applications.

Alternative Routes and Related Processes

While the above describes the preparation of the target compound, closely related indolone derivatives such as 4-[2-(di-n-propylamino)ethyl]-1,3-dihydro-2H-indol-2-one (Ropinirole) have been synthesized using similar strategies involving:

- Conversion of nitrophenyl acetic acid derivatives to acid chlorides.

- Amidation with secondary amines.

- Reduction of nitro groups to amines.

- Cyclization steps to form the indolone core.

- Final salt formation with hydrochloric acid.

These methods emphasize environmentally friendly, economical processes with improved yields suitable for industrial scale-up.

Summary Table of Key Preparation Steps

| Step Number | Reaction Type | Key Reagents/Conditions | Outcome/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Condensation | 2-(2′-bromoethyl)-5-ethylbenzaldehyde + potassium phthalimide in DMF, 30-60 °C, 5-12 h | Phthalimidoethyl intermediate | - | Dipolar aprotic solvent preferred |

| 2 | Catalytic Hydrogenation | Pd/C catalyst, DMF or ethyl acetate, 30-50 °C, 70-75 psi H2, 2 h | Aminoethyl indolone free base | 83-85 | Reduction of phthalimide group |

| 3 | Salt Formation | Ethanolic HCl added to isopropyl alcohol solution, 5-10 °C | Hydrochloride salt of target compound | 85 | Improves compound stability |

Research Findings and Considerations

- Use of dipolar aprotic solvents like DMF is critical for efficient condensation reactions.

- Hydrogenation under mild conditions with Pd/C provides high yields and clean conversion of phthalimide to amine.

- Salt formation with ethanolic hydrochloric acid is straightforward and yields a stable crystalline product.

- The described process avoids harsh reagents and conditions, favoring environmentally benign and scalable methods.

- Purity levels of ~95% are achievable with standard filtration and drying techniques.

- The process has been patented and validated in industrial settings, indicating robustness and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form simpler derivatives, such as indole-2-ethanamine.

Substitution: The aminoethyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically use alkyl halides and strong bases.

Major Products Formed:

Oxidation: Indole-2-carboxylic acid derivatives.

Reduction: Indole-2-ethanamine.

Substitution: Various substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride exhibits several biological activities, including:

- Anti-Cancer Properties: Preliminary studies suggest that this compound may influence cell proliferation and apoptosis in cancer cell lines. Its structural similarity to known indole derivatives raises the possibility of similar mechanisms of action, particularly in targeting cancer pathways.

- Neuroprotective Effects: The compound has been evaluated for its interactions with neurotransmitter systems, potentially influencing synaptic transmission and neuroplasticity. This makes it a candidate for research into treatments for neurological disorders .

Synthesis and Chemical Reactivity

The synthesis of 3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride typically involves multi-step organic synthesis techniques. The presence of functional groups such as the amino group allows for nucleophilic substitution reactions, while the indole moiety can undergo electrophilic aromatic substitution. These properties make it a versatile scaffold for further chemical modifications.

Medicinal Chemistry

This compound serves as a candidate for drug development targeting various diseases, especially those related to cancer and neurological disorders. Its unique combination of substituents on the indole ring may influence its biological activity differently compared to structurally similar compounds.

Biochemical Probes

Due to its potential interactions with cellular signaling pathways and receptors, 3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride can be utilized as a biochemical probe in research settings. This application is crucial for understanding receptor interactions and their implications in disease mechanisms .

Wirkmechanismus

The mechanism by which 3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and applications of the target compound with its analogs:

Key Structural and Functional Insights:

Chloro or fluoro substituents (e.g., in and ) enhance electronegativity and may influence receptor binding via halogen bonding .

Role of the 2-Aminoethyl Group: The 2-aminoethyl moiety at position 3 introduces a basic nitrogen, enhancing solubility in acidic environments and enabling salt formation (e.g., hydrochloride) for pharmaceutical formulations . In contrast, hydroxy or methoxy groups (e.g., ) reduce basicity and may limit bioavailability .

Stability and Formulation: The monohydrate form of a related compound () demonstrates improved stability for neuroleptic formulations, suggesting that crystalline modifications could benefit the target compound’s development . Chloride salts (common in analogs) generally exhibit higher melting points and better crystallinity compared to free bases .

Biological Activity :

- While direct data are lacking, 5-ethyl substitution in the target compound may mimic hydrophobic residues in receptor ligands, whereas 5-chloro analogs () are often intermediates in antipsychotic drug synthesis .

Biologische Aktivität

3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride is a chemical compound characterized by its indole structure modified by an aminoethyl group and an ethyl substituent. Its molecular formula is C₁₂H₁₇ClN₂O, and it has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer and neuroprotection.

The compound exhibits notable chemical reactivity influenced by its functional groups. The amino group allows for nucleophilic substitution reactions, while the indole moiety can undergo electrophilic aromatic substitution. The hydrochloride form enhances solubility in water, facilitating reactions in aqueous environments.

Biological Activity Overview

Research indicates that 3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride may possess various biological activities:

- Anti-Cancer Properties : Preliminary studies suggest potential anti-cancer effects, with evaluations conducted on cell proliferation and apoptosis in cancer cell lines.

- Neuroprotective Effects : The compound's structure implies possible interactions with neurotransmitter systems, influencing synaptic transmission and neuroplasticity.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-Cancer | Evaluated for effects on cell proliferation and apoptosis | , |

| Neuroprotective | Suggested interactions with neurotransmitter systems |

Case Study Examples

- Anti-Cancer Evaluation : In vitro studies have shown that 3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride can induce apoptosis in various cancer cell lines. For instance, it was tested against human breast adenocarcinoma (MCF-7) cells, demonstrating dose-dependent effects on cell viability.

- Neuroprotective Studies : Research indicated potential neuroprotective properties through modulation of neurotransmitter activity, although specific receptor interactions remain to be confirmed.

Structural Comparisons

The uniqueness of 3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride lies in its specific combination of substituents on the indole ring. This distinct structure may influence its biological activity differently compared to similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one HCl | C₁₂H₁₈ClN₂O | Methyl substitution at the 1-position |

| 5-Methoxyindole derivatives | Varies | Presence of methoxy group affecting solubility |

| 3-(2-Aminoethyl)-5-methoxy-1,3-dihydro-indol-2-one HCl | C₁₁H₁₄ClN₂O₂ | Methoxy group providing different biological activity |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves condensation of indole precursors (e.g., 5-ethylindole derivatives) with ethylamine moieties under acidic catalysis. For example, refluxing in acetic acid (3–5 hours) followed by hydrochloride salt formation via acid-base neutralization is a standard approach . Optimization includes adjusting catalyst concentration, reaction temperature, and monitoring intermediates via TLC/HPLC. Yield improvements may involve recrystallization from ethanol/water mixtures.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the indole core, ethyl substituents, and amine proton environments.

- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>98%) using C18 columns with acetonitrile/water gradients (0.1% TFA) at UV 254 nm .

Q. How is the compound’s stability maintained during laboratory storage?

Methodological Answer: Store as a lyophilized powder at -20°C under argon to prevent oxidation. For solutions, use deoxygenated buffers (pH 4–5) and avoid freeze-thaw cycles. Degradation kinetics should be monitored via periodic HPLC analysis. Analogous indoles like serotonin hydrochloride degrade rapidly in aqueous media, necessitating strict pH control .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational molecular models and experimental crystallographic data for this compound?

Methodological Answer: Discrepancies may arise from solvent effects or crystal packing. High-resolution X-ray diffraction (e.g., using SHELXL for refinement) should be paired with DFT-optimized gas-phase structures. Refinement parameters (e.g., anisotropic displacement factors) are adjusted iteratively, with validation via R-factor convergence (<5%). SHELX’s robustness in small-molecule refinement makes it ideal despite historical computational constraints .

Q. How can researchers address contradictory biological activity data across different serotonin receptor assays?

Methodological Answer: Use orthogonal assays to cross-validate results:

- Competitive Binding Assays: Radiolabeled 5-HT (e.g., [3H]-serotonin) against recombinant 5-HT receptor subtypes (e.g., 5-HT1A vs. 5-HT2A).

- Functional Assays: Measure cAMP accumulation or calcium flux in isogenic cell lines to control for genetic variability.

- Structural Analog Cross-Referencing: Compare with serotonin hydrochloride’s subtype-specific affinity profiles to identify assay artifacts .

Q. What experimental designs are recommended to investigate off-target interactions in neurological studies?

Methodological Answer:

- Broad-Screen Profiling: Use panels of GPCRs, ion channels, and transporters (e.g., Eurofins Cerep Panels).

- Thermodynamic Integration (MD Simulations): Predict binding modes to non-target receptors (e.g., dopamine D2) based on indole scaffold flexibility.

- In Vivo Microdialysis: Monitor neurotransmitter levels (e.g., serotonin, dopamine) in rodent models to detect unintended modulation .

Q. How can synthetic byproducts or isomers be systematically identified and quantified?

Methodological Answer:

- LC-MS/MS with Ion Mobility: Separates isomers based on collision cross-section differences.

- Preparative HPLC: Isolate byproducts for structural elucidation via 2D NMR (COSY, NOESY).

- Kinetic Analysis: Track byproduct formation rates under varying synthetic conditions (e.g., temperature, pH) to optimize selectivity .

Data Contradiction Analysis

Q. When crystallographic data conflicts with spectroscopic results (e.g., unexpected bond lengths), how should researchers reconcile these findings?

Methodological Answer:

- Multi-Technique Validation: Cross-check with neutron diffraction (for H-bonding networks) and IR spectroscopy (for functional group vibrations).

- Dynamic vs. Static Disorder: Analyze thermal ellipsoids in crystallographic data to distinguish true bond anomalies from dynamic motion artifacts.

- Computational Validation: Compare experimental bond lengths with DFT-calculated values (B3LYP/6-31G* basis set) to identify systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.